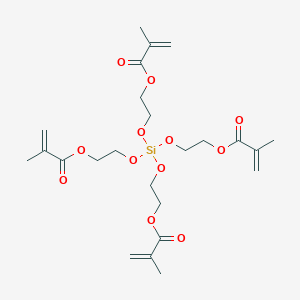
CI 953
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a pyridinylurea moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride typically involves the reaction of 2-chloro-6-methylaniline with 4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as column chromatography and crystallization is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
相似化合物的比较
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride can be compared with other similar compounds such as:
N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide: Similar in structure but differs in the presence of a nitro group.
N-(2-Chloro-6-methylphenyl)-4-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a pyridinyl group.
N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide: Differs in the position of the chlorine and methyl groups.
These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride in its specific applications and effects.
属性
CAS 编号 |
124421-10-9 |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChI 键 |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
同义词 |
CI 953 CI-953 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione](/img/structure/B53043.png)



![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)






